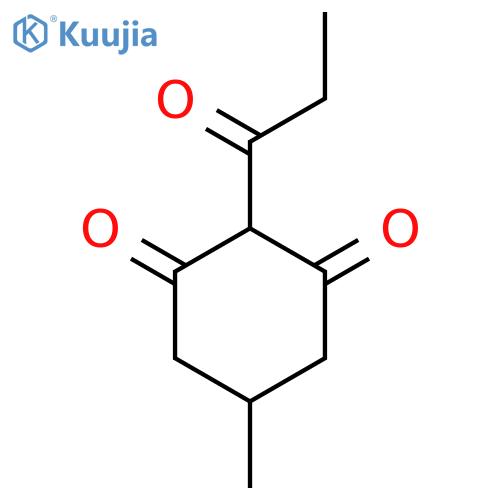Cas no 1260854-50-9 (5-methyl-2-propanoylcyclohexane-1,3-dione)

1260854-50-9 structure
商品名:5-methyl-2-propanoylcyclohexane-1,3-dione
5-methyl-2-propanoylcyclohexane-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 5-methyl-2-propanoylcyclohexane-1,3-dione
- 5-Methyl-2-Propionylcyclohexane-1,3,Dione
-
- インチ: 1S/C10H14O3/c1-3-7(11)10-8(12)4-6(2)5-9(10)13/h6,10H,3-5H2,1-2H3
- InChIKey: UEQCQBHTZCUNRC-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(CC)=O)C(CC(C)C1)=O
計算された属性
- せいみつぶんしりょう: 182.094
- どういたいしつりょう: 182.094
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2
- 疎水性パラメータ計算基準値(XlogP): 0.8
5-methyl-2-propanoylcyclohexane-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1124962-2.5g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
| Enamine | EN300-1124962-10g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 10g |
$2701.0 | 2023-10-26 | |
| Enamine | EN300-1124962-5g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 5g |
$1821.0 | 2023-10-26 | |
| Enamine | EN300-1124962-1.0g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 1g |
$884.0 | 2023-06-09 | ||
| Enamine | EN300-1124962-0.25g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
| Enamine | EN300-1124962-0.5g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1124962-10.0g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 10g |
$3807.0 | 2023-06-09 | ||
| Enamine | EN300-1124962-0.05g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1124962-1g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1124962-0.1g |
5-methyl-2-propanoylcyclohexane-1,3-dione |
1260854-50-9 | 95% | 0.1g |
$553.0 | 2023-10-26 |
5-methyl-2-propanoylcyclohexane-1,3-dione 関連文献
-
Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1260854-50-9 (5-methyl-2-propanoylcyclohexane-1,3-dione) 関連製品
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
